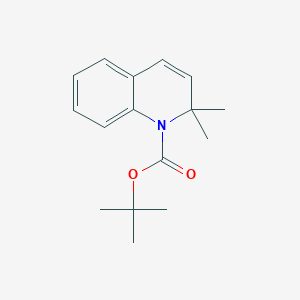
2-Chloro-6-fluoro-1,3-benzothiazol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic organic compound that contains a nitrogen and sulfur atom in its structure. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is not fully understood yet. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes and receptors. This interaction leads to the modulation of various cellular processes that are involved in disease progression.
生化学的および生理学的効果
Studies have shown that 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of certain bacterial and viral strains. Furthermore, this compound has been shown to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine in lab experiments is its high potency and selectivity towards specific targets. However, the compound's solubility and stability can be a limiting factor in certain experiments. Additionally, the compound's toxicity and potential side effects must be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for the research on 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine. Some of these include:
1. Further investigation of the compound's mechanism of action and its interaction with specific targets in the body.
2. Development of new synthetic methods for the production of the compound and its analogs.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases such as cancer, infections, and neurodegenerative disorders.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics in vivo.
5. Exploration of the compound's potential as a tool for studying certain cellular processes and pathways.
In conclusion, 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine is a promising compound that has demonstrated potential in various fields of scientific research. Its unique structure and pharmacological properties make it an attractive target for further investigation and development.
合成法
The synthesis of 2-Chloro-6-fluoro-1,3-benzothiazol-7-amine can be achieved through various methods. One of the most common methods is the reaction between 2-aminothiophenol and 2-chloro-6-fluorobenzonitrile in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields.
科学的研究の応用
2-Chloro-6-fluoro-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antiviral, and anticancer properties. This compound has also been reported to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase.
特性
CAS番号 |
188787-48-6 |
|---|---|
製品名 |
2-Chloro-6-fluoro-1,3-benzothiazol-7-amine |
分子式 |
C7H4ClFN2S |
分子量 |
202.64 g/mol |
IUPAC名 |
2-chloro-6-fluoro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C7H4ClFN2S/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,10H2 |
InChIキー |
VVDPYKOCWZVWCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)F |
正規SMILES |
C1=CC(=C(C2=C1N=C(S2)Cl)N)F |
同義語 |
7-Benzothiazolamine,2-chloro-6-fluoro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







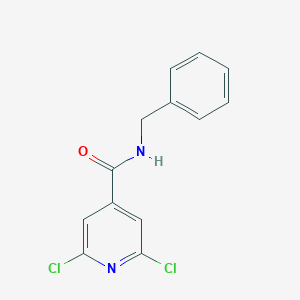
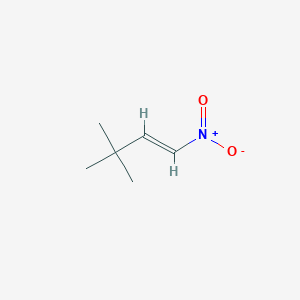
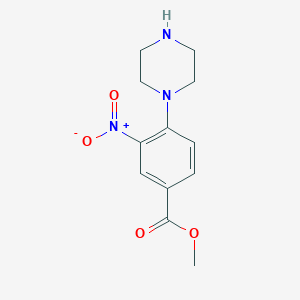
![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
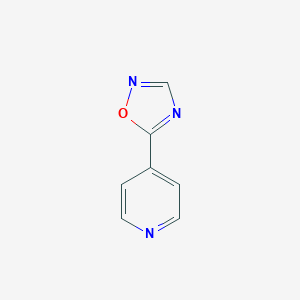
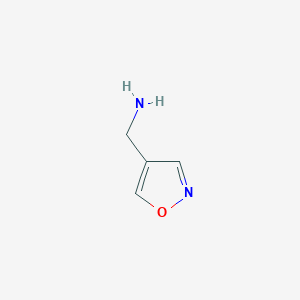
![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
